N-phenyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
Description
N-PHENYL-2-({1,3,6-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that combines a phenyl group, a pyrido[2,3-d]pyrimidine core, and an acetamide moiety
Properties
Molecular Formula |
C18H18N4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-phenyl-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H18N4O3S/c1-11-9-19-16-14(17(24)22(3)18(25)21(16)2)15(11)26-10-13(23)20-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,20,23) |
InChI Key |
HOGWKLGYYVIZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)NC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-2-({1,3,6-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of a pyrido[2,3-d]pyrimidine derivative with a phenyl acetamide under specific conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-2-({1,3,6-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-PHENYL-2-({1,3,6-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.
Material Science: The unique structure of this compound makes it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-PHENYL-2-({1,3,6-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-PHENYL-2-({1,3,6-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE include:
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrrolopyrazine Derivatives: These compounds have a similar core structure and are studied for their potential therapeutic applications.
Uniqueness
What sets N-PHENYL-2-({1,3,6-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
